molecular formula C24H17BrN4O2 B2414121 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one CAS No. 1291863-04-1

4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one

Cat. No. B2414121
CAS RN: 1291863-04-1
M. Wt: 473.33
InChI Key: ZMXLAEWYECSGKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one” is a complex organic molecule that contains several functional groups and rings, including a bromophenyl group, an oxadiazole ring, a dimethylphenyl group, and a phthalazinone ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several aromatic rings and heteroatoms. The presence of nitrogen in the oxadiazole and phthalazinone rings, as well as the bromine atom on the phenyl ring, would likely have significant effects on the compound’s chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. Factors that could influence its properties include the presence of the bromine atom, which is quite electronegative and could influence the compound’s polarity and reactivity .

Scientific Research Applications

Synthesis and Biological Activities

Several studies have focused on the synthesis and biological activities of compounds related to 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one. These include the synthesis of various phthalazine derivatives and their evaluation for anti-inflammatory, antimicrobial, and antiviral activities. Key findings are:

  • Anti-inflammatory Properties : Synthesized phthalazine derivatives, including compounds structurally related to the target molecule, have demonstrated notable anti-inflammatory activities, comparable to indomethacin, a standard anti-inflammatory drug (Abd Alla et al., 2010).

  • Antimicrobial Activity : Several derivatives have been tested for their antimicrobial properties. New 1,3,4-oxadiazolo-, and 1,2,4-triazolo-phthalazine derivatives have shown significant antimicrobial activities against various bacteria and fungi strains (El-Hashash et al., 2012), (Sridhara et al., 2010), (Al-Wahaibi et al., 2021).

  • Anti-Proliferative Activities : The N-Mannich bases of 1,3,4-oxadiazole derivatives have been evaluated for their anti-proliferative activities against various cancer cell lines, showing promising results (Al-Wahaibi et al., 2021).

  • Antiviral Potential : Some derivatives have been tested for anti-avian influenza virus activity, revealing promising antiviral activity against the H5N1 virus (Flefel et al., 2012).

Synthesis and Chemical Properties

Studies have also focused on the synthesis and chemical characterization of these compounds:

  • Synthesis and Characterization : The synthesis process involves various reactions and characterizations, like IR, NMR, and elemental analysis, providing a comprehensive understanding of their chemical structures (Mahmoud et al., 2012).

  • Structural Analysis : Detailed structural analysis through techniques like X-ray crystallography has been conducted to understand the molecular and crystal structures of these compounds (Fun et al., 2011).

Novel Applications

In addition to the above, novel applications and synthetic routes are continuously being explored:

  • New Decorable Core Skeleton for Drug Design : The 2-phenylphthalazin-1(2H)-one scaffold, a related structure, has been identified as a new core skeleton for the design of human A3 adenosine receptor antagonists, demonstrating the potential of these compounds in novel drug design (Poli et al., 2011).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more information, it’s impossible to predict the mechanism of action for this compound .

Safety and Hazards

As with any chemical compound, handling “4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one” would require appropriate safety precautions. It’s important to note that many brominated compounds are harmful if inhaled, in contact with skin, and if swallowed .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. Given the presence of an oxadiazole ring, one possible direction could be further exploration of its potential biological activities .

properties

IUPAC Name

4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrN4O2/c1-14-7-12-18(13-15(14)2)29-24(30)20-6-4-3-5-19(20)21(27-29)23-26-22(28-31-23)16-8-10-17(25)11-9-16/h3-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXLAEWYECSGKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.